4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile
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Overview
Description
4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline ring fused with a piperidine ring, and a phenyl group attached to the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized via the cyclization of 2-aminobenzamide with formic acid or formamide under reflux conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Phenyl Group Introduction: The phenyl group can be attached via a Friedel-Crafts alkylation reaction using phenyl halides and a Lewis acid catalyst.
Carbonitrile Group Addition: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Cyanogen bromide, phenyl halides, Lewis acids like aluminum chloride.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib and gefitinib, which are used as kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide, which have various pharmacological activities.
Uniqueness
4-Phenyl-1-(quinazolin-4-yl)piperidine-4-carbonitrile is unique due to its combined structural features of quinazoline and piperidine rings, along with a phenyl group and a carbonitrile group.
Properties
Molecular Formula |
C20H18N4 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-phenyl-1-quinazolin-4-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C20H18N4/c21-14-20(16-6-2-1-3-7-16)10-12-24(13-11-20)19-17-8-4-5-9-18(17)22-15-23-19/h1-9,15H,10-13H2 |
InChI Key |
CLKUBHPCGRBRAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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